molecular formula C21H20O3 B11686665 7-(allyloxy)-3-benzyl-4,8-dimethyl-2H-chromen-2-one

7-(allyloxy)-3-benzyl-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11686665
M. Wt: 320.4 g/mol
InChI Key: DBLNATXNASCNQV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(allyloxy)-3-benzyl-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced through an etherification reaction, where the hydroxyl group at the 7th position of the chromenone core reacts with allyl bromide in the presence of a base such as potassium carbonate.

    Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the chromenone core reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methylation: The methyl groups at the 4th and 8th positions can be introduced through a methylation reaction using methyl iodide and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

7-(allyloxy)-3-benzyl-4,8-dimethyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups or other reducible functionalities.

    Substitution: The allyloxy and benzyl groups can undergo nucleophilic substitution reactions with appropriate nucleophiles under suitable conditions.

    Addition: The double bond in the allyloxy group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Addition: Halogens or hydrogen halides in an inert solvent like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antioxidant, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects can be explored in preclinical and clinical studies for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 7-(allyloxy)-3-benzyl-4,8-dimethyl-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The allyloxy and benzyl groups can enhance its binding affinity and specificity towards these targets. The compound may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    7-(allyloxy)-4-methyl-2H-chromen-2-one: Lacks the benzyl and additional methyl groups, which may affect its chemical and biological properties.

    3-benzyl-4,8-dimethyl-2H-chromen-2-one: Lacks the allyloxy group, which may influence its reactivity and applications.

    7-(allyloxy)-3-phenyl-4,8-dimethyl-2H-chromen-2-one: Contains a phenyl group instead of a benzyl group, which may alter its binding interactions and biological activity.

Uniqueness

7-(allyloxy)-3-benzyl-4,8-dimethyl-2H-chromen-2-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both allyloxy and benzyl groups, along with the methyl substitutions, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

3-benzyl-4,8-dimethyl-7-prop-2-enoxychromen-2-one

InChI

InChI=1S/C21H20O3/c1-4-12-23-19-11-10-17-14(2)18(13-16-8-6-5-7-9-16)21(22)24-20(17)15(19)3/h4-11H,1,12-13H2,2-3H3

InChI Key

DBLNATXNASCNQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C)CC3=CC=CC=C3

Origin of Product

United States

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